molecular formula C10H20N2 B2571060 2-Methyl-2,9-diazaspiro[5.5]undecane CAS No. 933714-00-2

2-Methyl-2,9-diazaspiro[5.5]undecane

Cat. No.: B2571060
CAS No.: 933714-00-2
M. Wt: 168.284
InChI Key: BIEJYKKRBBVADH-UHFFFAOYSA-N
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Description

2-Methyl-2,9-diazaspiro[5.5]undecane is a valuable spirocyclic chemical scaffold in medicinal chemistry and drug discovery research. Compounds based on the 1,9-diazaspiro[5.5]undecane structure are of significant interest for treating a range of disorders, including obesity, pain, and various cardiovascular and psychotic conditions . This scaffold is recognized as a key structural motif in developing ligands for G-protein-coupled receptors (GPCRs) . In particular, this diazaspiro core serves as a sophisticated building block for neuroscience research. It has been strategically implemented in the development of high-affinity and selective ligands for the dopamine D3 receptor (D3R) . Utilizing a diazaspiro[5.5]undecane primary pharmacophore can enhance selectivity for the D3R over other aminergic GPCRs and minimize off-target interactions, a common challenge with piperazine-based scaffolds . This makes this compound a critical synthon for probing the D3R's role in neurological and psychiatric disorders, as well as in the mechanisms of drug addiction . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2,9-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12-8-2-3-10(9-12)4-6-11-7-5-10/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEJYKKRBBVADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933714-00-2
Record name 2-methyl-2,9-diazaspiro[5.5]undecane
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Advanced Synthetic Methodologies for 2 Methyl 2,9 Diazaspiro 5.5 Undecane and Its Structural Analogs

Strategies for the Construction of the 2,9-Diazaspiro[5.5]undecane Scaffold

The construction of the 2,9-diazaspiro[5.5]undecane scaffold presents a unique synthetic challenge due to the presence of a quaternary spirocyclic center and two nitrogen atoms within the dual piperidine (B6355638) ring system. A variety of synthetic strategies have been developed to address this challenge, ranging from multi-component reactions that build complexity in a single step to cyclization strategies that form the spirocyclic core from advanced intermediates.

Multi-component Reaction Approaches for Spirocyclization

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. This approach is particularly well-suited for the synthesis of diverse libraries of compounds for drug discovery.

The double Michael addition reaction is a robust method for the formation of six-membered rings. In the context of diazaspiro[5.5]undecane synthesis, this reaction typically involves the conjugate addition of a dinucleophile to two Michael acceptors, or the sequential addition of a nucleophile to a substrate containing two Michael acceptor moieties.

A notable example is the stereoselective synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, structural analogs of the target scaffold, via a base-promoted [5+1] double Michael addition. researchgate.net In this approach, N,N-dimethylbarbituric acid acts as the dinucleophile, adding to diarylideneacetones (divinylketones) in the presence of a base like diethylamine. researchgate.net This reaction proceeds in a cascade fashion to furnish the diazaspiro[5.5]undecane derivatives in excellent yields. researchgate.net

A proposed mechanism for this transformation involves the initial Michael addition of the enolate of N,N-dimethylbarbituric acid to one of the α,β-unsaturated ketone moieties of the diarylideneacetone. This is followed by an intramolecular Michael addition of the newly formed enolate onto the second Michael acceptor, leading to the spirocyclic product. The stereoselectivity of this reaction is noteworthy, with the cyclohexanone (B45756) unit of the spirocycle often adopting a chair conformation. researchgate.net

Table 1: Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone Derivatives via Double Michael Addition

Entry Diaryl-divinylketone Product Yield (%)
1 1,5-Diphenylpenta-1,4-dien-3-one 8,10-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone 95
2 1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one 7,11-Bis(4-chlorophenyl)-8,10-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone 98
3 1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one 7,11-Bis(4-methoxyphenyl)-8,10-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone 96
4 1,5-Di(thiophen-2-yl)penta-1,4-dien-3-one 8,10-Dimethyl-7,11-di(thiophen-2-yl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone 92

Data sourced from a study on the stereoselective synthesis of diazaspiro[5.5]undecane derivatives. researchgate.net

The Strecker synthesis is a classic multi-component reaction for the preparation of α-amino acids from an aldehyde or ketone, ammonia, and cyanide. wikipedia.orgmasterorganicchemistry.com While direct application of the Strecker synthesis to form the diazaspiro[5.5]undecane core is not commonly reported, it can be envisioned as a powerful tool for the synthesis of key precursors.

For instance, a dielectrophilic starting material, such as a diketone or a dialdehyde, could potentially undergo a double Strecker-type reaction to form a diamino dinitrile intermediate. Subsequent hydrolysis of the nitrile groups to carboxylic acids, followed by a double intramolecular amidation, could, in principle, lead to the formation of a diketopiperazine-containing spirocycle.

Alternatively, a Strecker reaction on a suitable keto-aldehyde precursor could generate an amino nitrile that is then elaborated into one of the piperidine rings of the diazaspiro[5.5]undecane system. The second ring could then be formed through subsequent cyclization reactions. While this remains a hypothetical adaptation, the versatility of the Strecker synthesis in generating α-amino nitrile building blocks suggests its potential utility in the synthesis of complex diazaspirocycles. nih.gov

One-pot condensation reactions provide an efficient means of assembling complex molecular architectures from simple starting materials, often with high atom economy. The synthesis of diphenyl-2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione derivatives, which are structurally related to the target scaffold, has been achieved through a three-component one-pot reaction of aromatic aldehydes, urea (B33335), and either 2,2-butylidene-1,3-dioxane-4,6-dione or 2,2-pentylidene-1,3-dioxane-4,6-dione. This reaction proceeds under solvent-free and catalyst-free conditions, highlighting its green chemistry credentials. The yields for this process are reported to be in the range of 49% to 63%.

Annulation of Primary Amines for Diazaspiro[5.5]undecane Ring Systems

Annulation, or ring-forming, reactions are a direct and effective method for the construction of cyclic systems. The synthesis of 2,9-diazaspiro[5.5]undecanes has been successfully achieved through the microwave-assisted solid-phase synthesis involving the direct annulation of primary amines with resin-bound bismesylates. nih.gov

In this approach, a resin-bound dielectrophile is treated with a primary amine, leading to a double N-alkylation and the concomitant formation of the spirocyclic system. A key innovation in this methodology was the development of an alpha-methyl benzyl (B1604629) carbamate (B1207046) resin linker, which allows for the cleavage of the final product from the solid support under mildly acidic conditions. nih.gov This method is particularly advantageous for the generation of libraries of diazaspiro[5.5]undecane derivatives for high-throughput screening.

Intramolecular Cyclization Protocols for Substituted Diazaspiro[5.5]undecane Cores

Intramolecular cyclization is a powerful strategy for the synthesis of cyclic molecules, often proceeding with high efficiency due to the proximity of the reacting functional groups. The construction of substituted diazaspiro[5.5]undecane cores can be achieved through various intramolecular cyclization protocols.

One such approach involves the intramolecular spirocyclization of 4-substituted pyridines to generate 3,9-diazaspiro[5.5]undecane derivatives. researchgate.net This reaction is initiated by the in situ activation of the pyridine (B92270) ring with ethyl chloroformate, which renders it susceptible to nucleophilic attack. An attached β-dicarbonyl nucleophile then adds to the activated pyridine ring in an intramolecular fashion, leading to the formation of the spirocyclic system. The use of a Lewis acid, such as titanium(IV) isopropoxide, can promote this cyclization. researchgate.net While this example leads to a 3,9-diazaspiro[5.5]undecane, the underlying principle of intramolecular cyclization of a suitably functionalized precursor is a viable strategy for accessing the 2,9-diazaspiro[5.5]undecane scaffold as well.

Functionalization and Derivatization Strategies of the 2,9-Diazaspiro[5.5]undecane System

The versatility of the 2,9-diazaspiro[5.5]undecane scaffold lies in its amenability to a wide range of chemical modifications. These transformations allow for the precise tuning of steric and electronic properties, which is crucial for optimizing interactions with biological targets. Key strategies involve reactions at the nitrogen atoms and regioselective substitutions at specific carbon positions within the rings.

N-Alkylation and Acylation Methods on Spiroamine Moieties

The secondary amine at the N9 position and the tertiary amine at the N2 position (in the parent 2-methyl scaffold) present distinct opportunities for functionalization. The N9 position is particularly important as substituents here significantly influence the biological activity of the resulting compounds. nih.gov Standard N-alkylation and N-acylation reactions are commonly employed to introduce a diverse array of functional groups.

N-Alkylation is typically achieved by treating the N9-secondary amine with an appropriate alkyl halide (e.g., benzyl bromide) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et3N) or potassium carbonate (K2CO3), in a suitable solvent like dichloromethane (B109758) (CH2Cl2) or dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, leading to the desired N-alkylated product. acs.orgsoton.ac.uk

N-Acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor, significantly altering the molecule's properties. This is commonly performed by reacting the spiroamine with acyl chlorides or anhydrides in the presence of a base like triethylamine. soton.ac.uk For less reactive acylating agents, coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can be used to facilitate the reaction with carboxylic acids. soton.ac.uk These methods are highly efficient for modifying the N9 position of the 2,9-diazaspiro[5.5]undecane core.

Reaction TypeReagents & ConditionsSubstrateProductRef
N-Alkylation Benzyl bromide, Et3N, CH2Cl2, rtN-Boc-3,9-diazaspiro[5.5]undecaneN-Boc-9-benzyl-3,9-diazaspiro[5.5]undecane soton.ac.uk
N-Acylation Acetic anhydride, Et3N, CH2Cl2, rtN-Boc-3,9-diazaspiro[5.5]undecaneN-Boc-9-acetyl-3,9-diazaspiro[5.5]undecane soton.ac.uk
N-Acylation R-COOH, HBTU, Et3N, CH2Cl2, rtN-Boc-3,9-diazaspiro[5.5]undecaneN-Boc-9-acyl-3,9-diazaspiro[5.5]undecane soton.ac.uk

Regioselective Introduction of Substituents at Key Positions (e.g., C2, C4, C9)

Achieving regioselectivity is a significant challenge in the synthesis of complex molecules. For the 2-methyl-2,9-diazaspiro[5.5]undecane system, the key positions for substitution are the nitrogen atoms (N2 and N9) and the carbon atoms of the piperidine rings, particularly those adjacent to the nitrogens (C4).

Functionalization at N9: As discussed, the N9 position is the most readily and commonly functionalized site due to the presence of a secondary amine in the parent scaffold (before N2-methylation). nih.gov Its reactivity allows for straightforward alkylation, acylation, and participation in more complex reactions like Buchwald-Hartwig amination for the introduction of aryl or heteroaryl groups. acs.org

Functionalization at C2 and C4: Introducing substituents at the carbon backbone, specifically at positions alpha to the nitrogen atoms (C2 and C4), requires more advanced strategies. A powerful method for such transformations is directed metalation, specifically α-lithiation. nih.gov By first protecting the more reactive N9-amine with a group like tert-butoxycarbonyl (Boc), the N2-methylpiperidine ring can be targeted. The N-Boc group on the second ring can similarly direct lithiation. Using a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like TMEDA, a proton can be selectively removed from the carbon adjacent to the nitrogen. researchgate.netwhiterose.ac.uk This generates a lithiated intermediate that can be trapped with various electrophiles (e.g., alkyl halides, aldehydes, ketones), allowing for the regioselective installation of a wide range of substituents at the C4 position. A similar strategy could be envisioned for the C2 position on a precursor lacking the methyl group. acs.org

Chiral Synthesis Approaches for Enantiomeric Diazaspiro[5.5]undecane Derivatives

The synthesis of enantiomerically pure spirocyclic compounds is of great interest, as different enantiomers often exhibit distinct biological activities. For diazaspiro[5.5]undecane systems, asymmetric synthesis can be approached through several routes.

One highly effective strategy involves the use of a chiral starting material to guide the stereochemistry of the final product. An elegant approach has been developed for the asymmetric synthesis of the related 1,8-diazaspiro[5.5]undecane system, which can be adapted. researchgate.netcapes.gov.br This method begins with a chiral α-amino nitrile, such as 2-cyano-6-phenyloxazolopiperidine. The key step is the generation of an iminium salt intermediate by the nucleophilic addition of an organometallic reagent (e.g., an organolithium or Grignard reagent) to the nitrile group. This is followed by an in situ intramolecular nucleophilic alkylation, where a tethered nucleophile attacks the iminium ion, forming the second ring of the spirocycle in a stereocontrolled manner. researchgate.netcapes.gov.br This sequence allows for the construction of the spirocyclic core with a defined stereochemistry at the spirocenter.

Chiral StrategyKey StepPrecursorProduct TypeRef
Substrate Control In situ iminium ion formation and intramolecular cyclizationChiral functionalized α-amino nitrileEnantiopure Diazaspiro[5.5]undecane derivative researchgate.netcapes.gov.br

Modern Synthetic Techniques Applied to 2,9-Diazaspiro[5.5]undecane Synthesis

To improve the efficiency, yield, and environmental footprint of chemical syntheses, modern techniques such as microwave-assisted synthesis and ultrasound irradiation are increasingly being employed.

Ultrasound-Irradiation Promoted Reactions

The application of ultrasound in chemical reactions, known as sonochemistry, promotes reactions through a phenomenon called acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. sid.ir This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. Ultrasound has been successfully applied to the synthesis of various spiro-heterocycles, including diazaspiro[5.5]undecane-trione derivatives. sid.irresearchgate.net The advantages of this green chemistry approach include shorter reaction times, good yields, and often milder reaction conditions, sometimes eliminating the need for a catalyst. sid.irksu.edu.samdpi.com

TechniquePrincipleAdvantages in Spirocycle SynthesisRef
Microwave-Assisted Direct heating via dielectric polarizationDrastic reduction in reaction time (hours to minutes), increased yields, higher product purity. acs.org
Ultrasound-Irradiation Acoustic cavitation creating localized high energyShorter reaction times, improved yields, energy efficiency, environmentally friendly conditions. sid.irresearchgate.net

Solid-Phase Synthesis Applications for Diazaspiro[5.5]undecanes

Solid-phase synthesis represents a powerful and efficient methodology for the construction of molecular libraries, which are crucial in drug discovery and materials science. mdpi.com This technique allows for the rapid assembly of a large number of related compounds through sequential reactions where one of the starting materials is attached to an insoluble solid support. mdpi.com The application of solid-phase organic synthesis to the creation of diazaspiro[5.5]undecane scaffolds and their analogs facilitates high-throughput screening and the exploration of structure-activity relationships (SAR).

A key application of this methodology is in combinatorial chemistry for the generation of natural product-like libraries of diaza-bridged heterocycles. nih.gov A multi-step, practical solid-phase strategy has been developed that can be adapted for diazaspiro[5.5]undecane cores. This approach enables the preparation of large libraries of compounds, with each member having a unique combination of substituents, without the need for purification after each step. nih.gov

The general workflow for such a solid-phase synthesis involves several key stages, as exemplified by strategies developed for similar diaza-bridged systems. These strategies often culminate in a tandem reaction involving cleavage from the solid support followed by an intramolecular cyclization to form the core heterocyclic structure. nih.gov A significant advantage of this approach is the ability to achieve high yields and purities in the final products. nih.gov

Detailed Research Findings:

Research into the solid-phase parallel synthesis of diaza-bridged heterocycles has demonstrated the feasibility of creating extensive compound libraries. nih.gov One notable study resulted in the preparation of a 384-member library of 3,9-diazabicyclo[3.3.1]non-6-en-2-one skeletons. nih.gov The core principles of this synthesis are directly applicable to the generation of diazaspiro[5.5]undecane libraries. The key step in this process is a tandem acidolytic cleavage and in situ iminium ion formation, which is immediately followed by a Pictet-Spengler intramolecular cyclization. nih.gov This cyclization step was found to be both regioselective and diastereoselective, yielding the final products as single diastereomers in exceptional yields. nih.gov

The power of this solid-phase application lies in the ability to introduce diversity at specific points in the molecular scaffold. For instance, after the formation of the core diazaspiro[5.5]undecane structure on the resin, the nitrogen atoms (e.g., at positions 2 and 9) can be modified through reactions like amide and urea bond formation. nih.gov This allows for the creation of a diverse library of analogs from a common intermediate, which is a hallmark of efficient solid-phase synthesis.

The table below outlines a representative scheme for the solid-phase application in generating a library of diversified diazaspirocyclic compounds, based on established methodologies for related structures.

StepDescriptionKey Reagents/ConditionsPurpose
1Resin LoadingRink amide MBHA resin, appropriate building block (e.g., a protected amino acid)Immobilize the initial building block onto the solid support.
2Chain ElongationSequential addition of building blocks with piperidine for Fmoc deprotectionAssemble the linear precursor of the spirocycle on the resin.
3Diversification Point 1Reaction with various aldehydes and isocyanidesIntroduce structural diversity prior to cyclization.
4Cleavage and CyclizationTandem acidolytic cleavage (e.g., with TFA) and intramolecular cyclization (e.g., Pictet-Spengler)Cleave the molecule from the resin and simultaneously form the core diazaspiro[5.5]undecane ring system.
5Diversification Point 2Amide or urea formation on bridging nitrogen atomsFurther modify the core skeleton to generate a diverse library of final products. nih.gov

This systematic approach underscores the primary application of solid-phase synthesis in this context: the efficient and rapid generation of large, diverse libraries of this compound analogs for biological screening and the identification of novel therapeutic agents.

Comprehensive Structural Characterization and Conformational Analysis of 2 Methyl 2,9 Diazaspiro 5.5 Undecane Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of the complex three-dimensional structure of diazaspiro[5.5]undecane derivatives relies on sophisticated spectroscopic and crystallographic methods. These techniques provide precise information on atom connectivity, stereochemistry, and solid-state conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of diazaspiro[5.5]undecane derivatives in solution. arabjchem.org ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom, allowing for the assignment of relative stereochemistry.

In chiral molecules, protons on a methylene (B1212753) (CH₂) group adjacent to a stereocenter can become chemically non-equivalent, known as diastereotopic protons. masterorganicchemistry.com These protons will have different chemical shifts and will couple to each other, often appearing as a pair of doublets. For instance, in the ¹H NMR spectrum of a related diazaspiro compound, distinct signals are observed for axial and equatorial protons within the piperidone rings, which is crucial for conformational analysis. arabjchem.org The coupling constants (J-values) between adjacent protons provide valuable data on dihedral angles, helping to define the stereochemical relationships within the molecule. arabjchem.org

Table 1: Illustrative ¹H NMR Data for a Diazaspiro[5.5]undecane Derivative arabjchem.org

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
C2-H, C6-H 2.59, 2.63 dd 15.36, 4.40 Equatorial
C3-H, C5-H 3.99, 4.02 dd 14.68, 4.40 Axial

Note: Data is for a 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivative, illustrating the principles of stereochemical assignment by NMR.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and the absolute configuration of chiral centers. thieme-connect.despringernature.com This technique is essential for understanding the molecule's conformation in the solid state. arabjchem.org To determine the absolute configuration of an enantiomerically pure compound, the analysis must be performed on a suitable single crystal. thieme-connect.de The phenomenon of anomalous dispersion is used to distinguish between the two possible enantiomeric forms. ed.ac.uk

The crystal structure reveals not only the intramolecular details but also how molecules arrange themselves in a crystal lattice, which is governed by intermolecular forces. arabjchem.org

Table 2: Example Crystallographic Data for a Spiro-Heterocyclic Compound nih.gov

Parameter Value
Chemical Formula C₂₆H₃₀ClN₃O₉
Molecular Weight 563.98 g/mol
Crystal System Monoclinic
Space Group P2₁
a (Å) 15.7212(3)
b (Å) 5.65480(10)
c (Å) 31.4047(5)
β (°) 93.1580(10)

Note: This data is for an unrelated complex molecule and serves only to illustrate the type of information obtained from an X-ray crystallography experiment.

Conformational Preferences and Dynamics of the Spiro[5.5]undecane Ring System

The spiro[5.5]undecane framework consists of two six-membered rings joined by a common spiro-carbon. The conformational behavior of this system is complex, with each ring influencing the other.

The six-membered rings in the diazaspiro[5.5]undecane system, analogous to cyclohexane, preferentially adopt chair conformations to minimize angular and torsional strain. In derivatives containing carbonyl groups (piperidone rings), these chairs are often distorted. arabjchem.org Single-crystal X-ray studies have confirmed that both piperidone rings in certain diazaspiro[5.5]undecane derivatives exist in these distorted chair forms. arabjchem.org This conformation is the most stable arrangement, placing most substituents in either axial or equatorial positions.

The introduction of substituents, such as the methyl group in 2-Methyl-2,9-diazaspiro[5.5]undecane, significantly impacts the conformational equilibrium of the rings. A substituent will preferentially occupy an equatorial position to minimize steric interactions (1,3-diaxial interactions) with other axial groups. The specific placement of substituents on the nitrogen or carbon atoms of the diazaspiro core can lock the molecule into a particular conformation or influence the rate of ring flipping. soton.ac.uk For example, a bulky group on one of the nitrogen atoms can dictate the orientation of the entire ring system to achieve the lowest energy state. soton.ac.uk

In the solid state, the arrangement of molecules is dictated by intermolecular forces. For diazaspiro[5.5]undecane derivatives, hydrogen bonding is a key interaction. The N-H groups can act as hydrogen bond donors, while the nitrogen atoms and any carbonyl oxygens can act as acceptors. acs.org These hydrogen bonds can link molecules into chains, sheets, or more complex three-dimensional networks, significantly influencing the crystal's properties. arabjchem.orgmdpi.com

Pharmacological and Biological Research on 2 Methyl 2,9 Diazaspiro 5.5 Undecane Scaffolds

Modulation of G-Protein Coupled Receptors (GPCRs) by Diazaspiro[5.5]undecane Analogs

The 2,9-diazaspiro[5.5]undecane core structure has proven to be a versatile scaffold in medicinal chemistry, leading to the development of ligands that interact with a variety of G-Protein Coupled Receptors (GPCRs). Researchers have modified this central framework to explore structure-activity relationships (SAR) and optimize ligand affinity, selectivity, and functional activity at several key receptor targets implicated in a range of physiological and pathological processes.

The dopamine (B1211576) D3 receptor (D3R) is a target for therapies addressing substance abuse disorders and other neuropsychiatric conditions due to its high expression in the brain's reward pathways. nih.gov However, developing D3R-selective ligands is challenging because of the high homology with the D2 receptor. nih.gov Research has identified that diazaspiro alkane cores can serve as effective scaffolds for potent and highly selective D3R antagonists. nih.govnih.gov

A series of these analogs demonstrated favorable D3R affinity, with Kᵢ values in the low nanomolar range, and exceptional selectivity over the D2R, ranging from 264- to 905-fold. nih.govnih.gov For instance, compounds 15a and 15c showed Kᵢ values of 25.6 nM and 12.0 nM, respectively, with selectivities of 905-fold and 818-fold for D3R over D2R. nih.gov The modification of these diazaspiro cores has also been shown to reduce binding to off-target receptors, such as serotonin (B10506) receptors. nih.gov In contrast, substituting the core with a dichlorophenylpiperazine bioisostere in compound 15f led to a decrease in both D3R affinity (Kᵢ = 82.4 nM) and selectivity (91.0-fold). nih.gov

Table 1: Dopamine D3 Receptor (D3R) Binding Affinity and Selectivity of Diazaspiro[5.5]undecane Analogs
CompoundD3R Kᵢ (nM)D2R Kᵢ (nM)Selectivity (D2/D3)
1112232200264-fold
1412.29820805-fold
15a25.623200905-fold
15c12.09820818-fold
15f82.4750091-fold

The μ-opioid receptor (MOR) is the primary target for opioid analgesics. acs.org The development of MOR agonists with improved safety profiles is a major goal of pain research. nih.gov One strategy involves creating "biased" ligands that preferentially activate the G-protein signaling pathway, associated with analgesia, over the β-arrestin pathway, which is linked to some adverse effects. frontiersin.orgmdpi.com

Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been synthesized as potent MOR agonists. acs.orgnih.gov For example, the compound WLB-73502 [(R)-9-(2,5-difluorophenethyl)-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one] binds to the MOR with a Kᵢ of 64 nM. nih.govnih.gov Functional studies revealed it acts as a partial agonist at the G-protein pathway while showing insignificant recruitment of β-arrestin-2, demonstrating a G-protein signaling bias. nih.gov This characteristic is sought after in the development of safer opioid analgesics. nih.gov Another compound from this class, 15au , also demonstrated potent MOR agonism as part of a dual-target profile. acs.orgnih.govbohrium.com

Table 2: μ-Opioid Receptor (MOR) Activity of Diazaspiro[5.5]undecane Analogs
CompoundBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)Efficacy (% DAMGO)Notes
WLB-7350264--Partial agonist, G-protein biased, no significant β-arrestin-2 recruitment. nih.gov
15au1.51.996%Potent MOR agonist. acs.org

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein implicated in pain modulation. bohrium.comnih.gov It has been found that combining MOR agonism with σ1R antagonism in a single molecule can enhance analgesic effects and potentially reduce opioid-related side effects. acs.orgnih.govnih.gov This has led to the design of dual-target modulators based on the diazaspiro[5.5]undecane scaffold. bohrium.comresearchgate.net

Using a pharmacophore merging strategy, researchers developed a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives with potent dual activity. acs.orgbohrium.com Compound 15au emerged as a lead candidate with a balanced profile, showing high affinity for both MOR and σ1R. acs.orgnih.gov Similarly, WLB-73502 was identified as a potent σ1R antagonist with a Kᵢ value of 118 nM, complementing its partial MOR agonism. nih.govnih.gov This dual MOR agonist/σ1R antagonist approach is considered a promising strategy for developing potent and safer analgesics. nih.govbohrium.com

Table 3: Sigma-1 Receptor (σ1R) Binding Affinity of Diazaspiro[5.5]undecane Analogs
Compoundσ1R Binding Affinity (Kᵢ, nM)Receptor Function
WLB-73502118Antagonist
15au1.1Antagonist

Orexin (B13118510) receptors (OX1R and OX2R) are key regulators of sleep and wakefulness, making them attractive targets for insomnia treatments. nih.govnih.gov Research into orexin antagonists has included molecules built upon the 2,9-diazaspiro[5.5]undecane scaffold. nih.gov

One notable example is IPSU ((2-((1H-Indol-3-yl)methyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one), which has been identified as a selective OX2R antagonist (SORA2). nih.govnih.gov Kinetic studies have shown that, unlike many dual orexin receptor antagonists which can take hours to reach equilibrium, IPSU binds rapidly to the OX2R and reaches equilibrium very quickly in both binding and functional assays. nih.gov This rapid kinetic profile distinguishes it from other antagonists and may have implications for its pharmacological effects in vivo. nih.gov

The neuropeptide Y (NPY) Y5 receptor is involved in the regulation of feeding behavior and energy homeostasis, making it a target for the development of anti-obesity therapeutics. nih.govresearchgate.net Studies have demonstrated that compounds containing a 1,9-diazaspiro[5.5]undecane structural moiety can act as antagonists of the NPY Y5 receptor. nih.gov

In one study, a series of 4,5-benzene-fused 1,9-diazaspiro[5.5]undecanes (compounds 3a–n ) were synthesized and evaluated for NPY Y5 antagonism. nih.gov The bioactivity was characterized using a radioligand binding assay. The results showed that many compounds in the series possessed significant antagonistic activity, with IC₅₀ values below 10 μM. Several compounds were identified as being particularly potent, with IC₅₀ values under 500 nM, and some even below 100 nM. nih.gov

Table 4: Neuropeptide Y (NPY) Y5 Receptor Antagonism by Diazaspiro[5.5]undecane Analogs
Compound SeriesScaffoldActivity Range (IC₅₀)
3a-n4,5-Benzene-fused 1,9-diazaspiro[5.5]undecane<100 nM to <10 µM

Chemokine receptors such as CCR5 and CCR8 play important roles in the immune system and are targets for various inflammatory diseases and HIV. While the diazaspiro[5.5]undecane scaffold has been widely explored for various GPCRs, detailed research specifically linking 2-methyl-2,9-diazaspiro[5.5]undecane and its close analogs to the modulation of CCR5 and CCR8 receptors is not extensively documented in the available scientific literature. Further investigation would be required to determine the potential activity of this chemical class at these specific chemokine receptors.

Interactions with Ligand-Gated Ion Channels

The diazaspiro[5.5]undecane framework has been a key component in the development of ligands targeting ligand-gated ion channels, particularly the Gamma-Aminobutyric Acid Type A Receptor (GABAAR).

Derivatives of the 3,9-diazaspiro[5.5]undecane scaffold have been identified as potent competitive antagonists of the GABAAR. nih.govsoton.ac.uk These compounds are notable because their spirocyclic benzamide (B126) structure can effectively compensate for the conventional acidic functional group typically found in many GABAAR ligands. nih.govsoton.ac.uk

A key area of research has been the exploration of subtype selectivity. A structurally simplified analog, the m-methylphenyl derivative known as 1e , demonstrated a binding affinity in the high-nanomolar range. nih.gov More significantly, this compound was found to be superior to earlier compounds in its selectivity for the extrasynaptic α4βδ GABAAR subtype over the α1- and α2-containing subtypes. nih.govsoton.ac.uk This selectivity is important as different GABAAR subtypes have distinct physiological roles, and targeting specific subtypes can lead to more precise therapeutic effects. nih.gov

CompoundBinding Affinity (Ki)Receptor Subtype Selectivity
m-methylphenyl analog (1e)180 nMPreferential for α4βδ over α1- and α2-containing subtypes

Understanding the binding mechanism of these antagonists is crucial for rational drug design. nih.gov Studies have proposed a binding mode for diazaspiro[5.5]undecane derivatives at the β3/α1 interface of the GABAAR. soton.ac.uk The antagonist is thought to position itself in the binding pocket where the bulky spirocyclic structure pushes the receptor's "loop C" outward, a conformational change distinct from that induced by agonists like GABA. soton.ac.uk

The interaction is stabilized by a network of molecular interactions:

Electrostatic Interactions: A key electrostatic interaction, or salt bridge, is formed between the protonated nitrogen of the spiro-piperidine ring and the carboxylate group of a specific arginine residue (Arg207) on the receptor. soton.ac.uk

Hydrogen Bonds: Hydrogen bonds are formed between the compound and the receptor, contributing to the stability of the complex. soton.ac.uk

Hydrophobic and π-Stacking Interactions: The aromatic portions of the ligands engage in π-π stacking and other hydrophobic interactions with residues such as Leu99 and Ala182 within the binding pocket. soton.ac.uksoton.ac.uk

These interactions allow the diazaspiro[5.5]undecane core to serve as a functional replacement for the acidic moiety common in other GABAAR ligands, establishing its credentials as a potent pharmacophore for receptor antagonism. soton.ac.uk

Enzyme Inhibition Studies

The diazaspiro[5.5]undecane scaffold has also been successfully utilized as a foundational structure for developing potent enzyme inhibitors targeting key cellular processes.

Based on a review of the available scientific literature, there is no direct evidence linking the this compound scaffold to the inhibition of Acetyl-CoA Carboxylase (ACC) isoforms ACC1 and ACC2. Research on ACC inhibitors has primarily focused on other chemical classes, such as piperazine (B1678402) oxadiazoles (B1248032) and pyranones. nih.govresearchgate.net

In the field of epitranscriptomics, derivatives based on a closely related 1,4,9-triazaspiro[5.5]undecan-2-one scaffold have emerged as highly potent and selective inhibitors of the N6-methyladenosine (m6A) writer enzyme, METTL3. uzh.chresearchgate.netnih.gov The METTL3/METTL14 complex is a critical regulator of gene expression, and its dysregulation is linked to various diseases, including cancer. uzh.chacs.org

CompoundMETTL3 Inhibitory Potency (IC50)Key Structural Feature
Derivative 25.0 µMCore scaffold with methylamine
Derivative 50.79 µMBenzylamine replacement for cation-π interaction
UZH2 (Lead Compound)5 nMOptimized 1,4,9-triazaspiro[5.5]undecan-2-one derivative

A review of the scientific literature did not yield studies specifically investigating the this compound scaffold as an inhibitor of the flavivirus NS5-Methyltransferase. While some diazadispiroalkane derivatives have shown antiviral activity, their mechanism of action was identified as the inhibition of viral attachment to the host cell surface, rather than enzymatic inhibition of NS5 methyltransferase. nih.gov Research into non-nucleoside inhibitors of NS5 methyltransferase has focused on other distinct chemical structures. nih.gov

Broader Biological Activity Research (Mechanistic Focus)

The structural rigidity and three-dimensional nature of the this compound scaffold have made it and its derivatives a subject of broader biological investigation beyond a single target class. Research has explored its potential in diverse therapeutic areas, focusing on the underlying mechanisms driving its activity. These investigations span anticonvulsant, antiviral, immunomodulatory, and anti-cancer applications.

Anticonvulsant Activity of Diazaspiro[5.5]undecane Derivatives

Derivatives of the diazaspiro[5.5]undecane core have been synthesized and evaluated for their potential as anticonvulsant agents. Studies have focused on 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones, which are considered ring-expanded analogues of hydantoins, a well-established class of anticonvulsants. nih.gov These compounds have been subjected to standard preclinical screening models to determine their efficacy and potential mechanism of action.

The primary screening assays used include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which are indicative of activity against generalized tonic-clonic seizures and absence seizures, respectively. nih.gov In a study of various derivatives, specific compounds demonstrated significant potency, in some cases exceeding that of established antiepileptic drugs. nih.govnih.gov

Notably, compound 6g from this series showed exceptional activity in the scPTZ screen, with a median effective dose (ED50) of 0.0043 mmol/kg. nih.gov This potency was approximately 14-fold greater than Phenobarbital and 214-fold greater than Ethosuximide in the same model. nih.gov In the MES screen, compound 6e was identified as a potent candidate, with an ED50 of 0.019 mmol/kg, making it about 1.8 times more potent than the reference drug Diphenylhydantoin. nih.govnih.gov All tested compounds in this series were also evaluated for neurotoxicity and did not show minimal motor impairment at the maximum administered doses. nih.govnih.gov

CompoundScreening ModelED₅₀ (mmol/kg)Reference DrugReference ED₅₀ (mmol/kg)Potency Comparison
Compound 6gscPTZ0.0043Phenobarbital0.06~14x more potent
Compound 6gscPTZ0.0043Ethosuximide0.92~214x more potent
Compound 6eMES0.019Diphenylhydantoin0.034~1.8x more potent

Antiviral Activity Investigations (e.g., Dengue Virus Type 2)

The diazaspiro[5.5]undecane scaffold has emerged as a promising framework for the development of novel antiviral agents, specifically targeting the Dengue virus type 2 (DENV2). rsc.orgrsc.org DENV represents a significant global health threat, and the absence of specific therapeutics drives the search for new inhibitor classes. rsc.orgresearchgate.net

Researchers have designed and synthesized a series of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, inspired by other spiro-based compounds with known antiviral properties. rsc.org In cell-based assays, several of these derivatives demonstrated potent activity against DENV2. rsc.orgrsc.org The most active compound, SPO-6 , which features a 2-methylbenzyl substitution, exhibited a median effective concentration (EC50) of 11.43 µM. rsc.orgrsc.org Other analogues, such as SPO-7 (4-bromobenzyl substitution) and SPO-13 (4-cyanobenzyl substitution), also showed significant potency. rsc.orgrsc.org

Mechanistic studies using computational docking calculations suggest a likely target for these compounds. The active derivatives are predicted to preferentially bind to the N-terminal methyltransferase (MTase) domain of the dengue virus non-structural protein 5 (NS5). rsc.orgresearchgate.net The NS5 MTase is crucial for viral replication, making it a viable target for antiviral therapeutics. nih.govnih.gov The binding of the diazaspiro[5.5]undecane derivatives to this domain is believed to inhibit its function, thereby halting the viral life cycle. rsc.org

CompoundEC₅₀ against DENV2 (µM)Proposed Target
SPO-6 (2-methylbenzyl)11.43 ± 0.87NS5-Methyltransferase
SPO-7 (4-bromobenzyl)14.15 ± 0.50NS5-Methyltransferase
SPO-13 (4-cyanobenzyl)20.77 ± 1.92NS5-Methyltransferase
Ribavirin (Reference Drug)50.9 ± 18.0Not Applicable

Immunomodulatory Potential and T-Cell Proliferation Studies

Research into 3,9-diazaspiro[5.5]undecane-based compounds has revealed their potential as immunomodulatory agents, specifically through their interaction with γ-aminobutyric acid type A receptors (GABAARs). acs.orgsoton.ac.uk GABAAR signaling is known to negatively affect T-cell proliferation, a key process in mounting an immune response. soton.ac.uk Therefore, antagonists of this receptor present a potential strategy for enhancing T-cell activity.

A series of 3,9-diazaspiro[5.5]undecane analogues were developed as potent and competitive GABAAR antagonists. acs.orgsoton.ac.uk Within this series, a structurally simplified m-methylphenyl analogue, designated 1e , was found to have a high binding affinity for the receptor (Ki = 180 nM). acs.org

Crucially, functional studies demonstrated that compound 1e could efficiently rescue the inhibition of T-cell proliferation. acs.org This finding provides a mechanistic basis for the immunomodulatory potential of this class of compounds. By antagonizing peripheral GABAARs, these derivatives can block the immunosuppressive signals mediated by GABA, thereby restoring or enhancing the proliferative capacity of T-cells. acs.orgsoton.ac.uk This line of research opens a platform to further explore the therapeutic application of diazaspiro[5.5]undecane scaffolds in conditions where T-cell-mediated immunity is compromised. acs.org

CompoundTargetKey FindingMechanistic Implication
Analog 1e (m-methylphenyl derivative)GABA-A Receptor (GABAAR)Efficiently rescues inhibition of T-cell proliferationActs as a GABAAR antagonist, blocking immunosuppressive signals and restoring T-cell activity

Anti-Cancer Effects in Cellular Models and Target Pathways (e.g., YAP1/TAZ)

The Hippo signaling pathway, and its downstream transcriptional coactivators Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ), are critical regulators of cell proliferation and organ size. nih.govresearchgate.net Dysregulation of this pathway, leading to the nuclear translocation and activation of YAP/TAZ, is a common feature in many cancers, where it drives tumor growth, progression, and resistance to therapy. nih.govnih.gov This makes the interaction between YAP/TAZ and their partner transcription factors, the TEA domain (TEAD) family, a significant target for anti-cancer drug development. nih.govlarvol.com

While various small molecules and peptide-mimicking agents are being investigated to disrupt the YAP/TAZ-TEAD protein-protein interaction, research specifically linking the this compound scaffold to the inhibition of the YAP/TAZ pathway has not been prominently reported in the surveyed literature. The development of YAP/TAZ-TEAD inhibitors is an active area of oncology research, with compounds like Verteporfin and Celastrol being identified through screening campaigns. larvol.commdpi.com However, a direct connection or evaluation of diazaspiro[5.5]undecane derivatives as modulators of this specific oncogenic pathway is not established in the available scientific findings.

Structure Activity Relationship Sar and Lead Optimization Studies of 2 Methyl 2,9 Diazaspiro 5.5 Undecane Analogs

Impact of Spirocyclic Core Substitutions on Biological Activity

Substitutions on the spirocyclic core of diazaspiro[5.5]undecane analogs have a profound impact on their biological activity. The nature, size, and position of these substituents can significantly alter receptor binding, functional activity, and pharmacokinetic properties.

One of the key positions for substitution is the nitrogen atom at position 9. Studies on 1,9-diazaspiro[5.5]undecane-based compounds have shown that the substituent at this position plays a crucial role in determining the compound's biological profile. For instance, in a series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives designed as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, phenethyl derivatives at position 9 were found to provide the best activity profiles. researchgate.net

The introduction of a carbonyl group at position 2 of the diazaspiro core is another common modification. In studies of benzene-fused 1,9-diazaspiro[5.5]undecanes as NK1 antagonists, the presence of a carbonyl at this position increased the IC50 value, indicating a decrease in potency. nih.gov Conversely, methylation of the nitrogen at position 9 in these compounds led to a significant increase in potency. nih.gov

The table below summarizes the impact of various substitutions on the biological activity of diazaspiro[5.5]undecane analogs based on findings from related scaffolds.

Scaffold Substitution Position Impact on Biological Activity Target
1-Oxa-4,9-diazaspiro[5.5]undecanePhenethyl9Optimal activityMOR/σ1R
Benzene-fused 1,9-diazaspiro[5.5]undecaneCarbonyl2Decreased potency (increased IC50)NK1 Receptor
Benzene-fused 1,9-diazaspiro[5.5]undecaneMethyl9Increased potency (decreased IC50)NK1 Receptor
3,9-Diazaspiro[5.5]undecaneSpirocyclic benzamide (B126)CoreCritical for activityGABA-A Receptor

Design Principles for Modulating Receptor Affinity and Selectivity

The rational design of 2-methyl-2,9-diazaspiro[5.5]undecane analogs with desired receptor affinity and selectivity is guided by several key principles. These include leveraging the conformational rigidity of the spirocyclic core, optimizing electrostatic interactions, and exploiting shape complementarity with the target binding site. nih.gov

The rigid nature of the diazaspiro[5.5]undecane scaffold reduces the entropic penalty upon binding to a receptor, which can contribute to higher affinity. mdpi.com The spatial arrangement of functional groups on this rigid framework is critical for achieving selective interactions with the target protein.

In the development of 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists, a structurally simplified m-methylphenyl analog displayed superior selectivity for the extrasynaptic α4βδ subtype over the α1- and α2-containing subtypes. core.ac.uk This demonstrates that even subtle changes to substituents can have a significant impact on receptor selectivity.

The design of dual-target ligands, such as the MOR agonists and σ1R antagonists based on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, often involves a merging strategy. researchgate.net This approach combines pharmacophoric elements for both targets within a single molecule, with the diazaspiro core serving as the central scaffold to correctly orient these elements.

Key design principles for modulating receptor affinity and selectivity include:

Conformational Constraint: Utilizing the rigid spirocyclic core to pre-organize the molecule in a bioactive conformation.

Pharmacophore Merging: Combining key recognition elements for multiple targets onto the diazaspiro scaffold for dual-target activity.

Substituent Tuning: Modifying substituents at key positions to optimize interactions with specific receptor subtypes and enhance selectivity.

Bioisosteric Replacement: Replacing functional groups with bioisosteres to improve properties such as metabolic stability and cell permeability without compromising affinity.

Exploration of Chemical Space within the Diazaspiro[5.5]undecane Scaffold

The diazaspiro[5.5]undecane scaffold provides a rich platform for the exploration of chemical space in the quest for novel bioactive compounds. researchgate.net Computational tools and synthetic strategies are employed to systematically navigate the vast number of potential derivatives.

Scaffold-based chemical space exploration involves simplifying the structures of known active compounds to their core scaffolds and then exploring paths to new, related scaffolds. nih.gov This can lead to the discovery of novel chemotypes with improved properties. The diazaspiro[5.5]undecane core, with its multiple points for diversification, is well-suited for such an approach.

The synthesis of libraries of diazaspiro[5.5]undecane analogs with diverse substituents at various positions allows for a broad exploration of the surrounding chemical space. For example, a library of 125 pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones was synthesized and tested for inhibition of acetyl-CoA carboxylase (ACC), leading to the identification of highly potent dual ACC1/ACC2 inhibitors. nih.gov

The exploration of chemical space around the diazaspiro[5.5]undecane scaffold can be guided by:

Combinatorial Chemistry: Synthesizing large libraries of compounds with diverse substituents to broadly screen for activity.

Computational Modeling: Using in silico methods to predict the binding of virtual compounds and prioritize synthetic efforts.

Fragment-Based Drug Discovery: Growing or linking small molecular fragments from the diazaspiro core to explore the binding pocket of a target.

Ligand Efficiency and Lipophilic Ligand Efficiency in Lead Optimization

In the lead optimization phase of drug discovery, it is crucial to balance potency with other drug-like properties. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key metrics used to guide this process for this compound analogs.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom and is calculated as: LE = - (RT ln IC₅₀) / N where R is the gas constant, T is the absolute temperature, and N is the number of non-hydrogen atoms. A higher LE value is generally desirable, as it indicates a more efficient use of molecular size to achieve potency.

Lipophilic Ligand Efficiency (LLE) , also known as LipE, relates potency to lipophilicity and is calculated as: LLE = pIC₅₀ - logP (or logD) where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration and logP (or logD) is a measure of the compound's lipophilicity. An ideal LLE for an optimized drug candidate is typically in the range of 5-7 or greater. mdpi.com

In the development of 1,9-diazaspiro[5.5]undecan-2-one based ACC inhibitors, compounds were evaluated for both their inhibitory activity and their LipE. nih.gov This allowed for the selection of lead candidates with a good balance of potency and physicochemical properties. For instance, while some compounds showed excellent ACC inhibition, their lower LipE values and higher clearance suggested potential liabilities. nih.gov

The table below provides a hypothetical example of how these metrics might be used to evaluate a series of this compound analogs.

Compound pIC₅₀ logP Heavy Atoms LE LLE
Analog A7.53.0250.414.5
Analog B8.22.5280.405.7
Analog C8.04.0300.364.0
Analog D8.53.2290.405.3

In this hypothetical series, Analog B would be considered a promising lead for further optimization due to its high pIC₅₀ and excellent LLE value, suggesting that its potency is not solely driven by increased lipophilicity.

By carefully considering SAR, applying rational design principles, exploring the available chemical space, and utilizing metrics like LE and LLE, researchers can effectively optimize this compound analogs to develop potent, selective, and drug-like clinical candidates.

Computational and Theoretical Investigations of 2 Methyl 2,9 Diazaspiro 5.5 Undecane and Its Ligand Interactions

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. nih.gov This method is instrumental in understanding the binding mode and affinity of potential drug candidates. For the diazaspiro[5.5]undecane scaffold, docking studies have been employed to elucidate interactions with various biological targets.

For instance, in the rational design of IRAK4 degraders, docking simulations were performed using the X-ray structure of IRAK4 (PDB: 5KX7). acs.org These simulations suggested that a related compound was well-embedded in the kinase binding pocket, forming critical hydrogen bonds and π–π stacking interactions that stabilize the molecule-protein complex. acs.org Similarly, docking studies were conducted to investigate the interaction of diazaspiro core-containing ligands with the σ2 receptor, using its crystal structure (PDB code: 7MFI) to guide the design of new compounds. researchgate.net

In a study of 3,9-diazaspiro[5.5]undecane-based antagonists for the γ-aminobutyric acid type A receptor (GABAAR), a proposed binding mode was established at the β3/α1 interface (PDB ID: 6HUK). soton.ac.uk The simulations highlighted key interactions, including hydrogen bonds, electrostatic interactions, and π–cation/π–π stacking, which informed the subsequent structural modifications and rational design of analogs. soton.ac.uk These examples demonstrate how docking simulations can predict and refine the binding of ligands containing the core diazaspiro[5.5]undecane structure, providing a basis for understanding how 2-methyl-2,9-diazaspiro[5.5]undecane might interact with its biological targets.

Target ProteinPDB CodeKey Interacting Residues (for related compounds)Type of Interaction
IRAK45KX7MET-192, ASP-272, SER-269, LYS-213, ASP-329, TYR-262Hydrogen Bonding, π–π Stacking
σ2 Receptor7MFINot specified in abstractNot specified in abstract
GABA-A Receptor6HUKArg 207Hydrogen Bonds, Electrostatic, π–cation, π–π

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Stability

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is crucial for assessing the conformational flexibility of a ligand and the stability of its interaction with a protein target. researchgate.netnih.gov MD simulations can reveal how a protein and its ligand adapt to each other, the role of solvent molecules, and the energetic landscape of the binding process. nih.gov

MD studies have been used to investigate the flexibility of the receptor binding domain (RBD) of proteins, which can be critical for infectivity in viruses. chemrxiv.org In drug design, MD simulations can validate docking poses by confirming that the ligand remains stably bound within the active site over a simulated timeframe. researchgate.net The simulations provide insights into the dynamic molecular interactions that contribute to protein stability and function, which are not always apparent from static crystal structures. nih.gov

For flexible molecules like those containing the spirocyclic diazaspiro[5.5]undecane scaffold, MD simulations are particularly valuable. They can explore the different conformations the ligand can adopt within the binding pocket and calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone. Although specific MD simulation data for this compound were not prominently featured in the surveyed literature, this methodology is a standard and essential step in the computational evaluation of such drug candidates. researchgate.netnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the target protein is unknown. nih.gov A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target receptor. nih.gov

This approach can be categorized into two main types:

Ligand-Based Pharmacophore Modeling: This method is used when a set of active molecules is known, but the receptor structure is not. nih.gov The model is built by aligning the active compounds and identifying the common chemical features responsible for their biological activity.

Structure-Based Pharmacophore Modeling: When the 3D structure of the protein-ligand complex is available, a pharmacophore model can be generated directly from the key interaction points observed in the binding site. nih.gov

The diazaspiro[5.5]undecane scaffold, with its defined three-dimensional structure and nitrogen atoms acting as potential hydrogen bond acceptors or donors, is well-suited for pharmacophore modeling. soton.ac.uk In the development of protein kinase inhibitors, heteroaryl-substituted diazaspirocyclic compounds were investigated as ATP mimetics, indicating a ligand-based approach where the scaffold mimics the key features of the natural ligand. researchgate.net By identifying the crucial structural determinants for binding, such as the spirocyclic benzamide (B126) in GABAAR antagonists, researchers can create a pharmacophore hypothesis to guide the design of new, simplified, or more potent analogs. soton.ac.ukacs.org This model can then be used to screen large virtual libraries of compounds to identify novel molecules with the desired biological activity. nih.gov

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations provide the most fundamental and detailed description of a molecule's electronic structure, going beyond the classical mechanics used in docking and MD simulations. These calculations can determine a wide range of molecular properties, including the distribution of electron density, molecular orbital energies, and the prediction of chemical reactivity.

In the context of drug design, QM calculations are used for several purposes:

Charge Distribution: Accurately calculating the partial atomic charges on a ligand. This information is vital for improving the accuracy of the force fields used in MD simulations and for understanding electrostatic interactions with the target protein.

Reactivity Prediction: Identifying the most likely sites for metabolic reactions or covalent bond formation by analyzing frontier molecular orbitals (HOMO and LUMO).

Conformational Energy: Determining the relative energies of different conformations of a molecule with high accuracy, helping to understand its preferred shape in solution.

While specific quantum mechanical studies on this compound were not identified in the reviewed literature, this computational approach is a key component in the comprehensive analysis of a potential drug candidate. For complex heterocyclic systems, QM methods are essential for parameterizing classical force fields and for providing detailed insights into the electronic properties that govern molecular recognition and chemical behavior.

Future Directions and Emerging Research Avenues for 2 Methyl 2,9 Diazaspiro 5.5 Undecane in Academic Research

Development of Novel Synthetic Routes for Stereoselective Access to Specific Enantiomers

A critical challenge and opportunity in the development of therapeutic agents based on the 2-methyl-2,9-diazaspiro[5.5]undecane core lies in the synthesis of stereochemically pure enantiomers. The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or even contributing to undesirable side effects. nih.gov Consequently, the development of efficient, stereoselective synthetic methodologies is paramount.

Future research is anticipated to move beyond classical resolution techniques and focus on asymmetric synthesis. This involves the use of chiral catalysts, auxiliaries, or reagents to directly produce the desired enantiomer with high purity. nih.gov Potential strategies could include:

Asymmetric Catalysis: Employing chiral transition metal catalysts or organocatalysts to facilitate key bond-forming reactions in a way that favors one enantiomer over the other. nih.gov

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from natural sources to build the spirocyclic framework, thereby transferring the initial stereochemistry to the final product.

Enzymatic Resolutions and Desymmetrization: Using enzymes, which are inherently chiral, to selectively react with one enantiomer in a racemic mixture or to selectively transform a prochiral substrate into a single enantiomer. Biocatalytic methods offer high selectivity under sustainable conditions. nih.gov

A recent study detailed a new methodology for the stereoselective synthesis of diazaspiro[5.5]undecane derivatives through a cascade cyclization reaction, highlighting the ongoing effort to create these complex structures with high precision. researchgate.net The optimization of such routes to be scalable and efficient will be crucial for the progression of specific enantiomers of this compound derivatives into further stages of drug development. x-chemrx.com

Exploration of the 2,9-Diazaspiro[5.5]undecane Scaffold in Novel Biological Target Classes

The 2,9-diazaspiro[5.5]undecane scaffold has been identified as a "privileged heterocycle," appearing in compounds targeting a range of biological systems. nih.govnih.gov To date, its derivatives have shown activity in treating pain, obesity, psychotic disorders, and cardiovascular conditions. nih.govnih.gov The multimodal activity of these compounds, engaging multiple receptors, makes them particularly interesting for complex conditions like chronic pain. nih.gov

Future research will likely expand the therapeutic landscape for this scaffold by screening it against novel biological target classes. The unique three-dimensional arrangement of the spirocyclic system allows for the precise positioning of functional groups in space, potentially enabling selective interaction with targets that have been challenging for more conventional, flatter molecules. nih.gov

Emerging areas of exploration include:

Neurodegenerative Diseases: Targeting proteins implicated in diseases like Alzheimer's or Parkinson's.

Oncology: Designing inhibitors for specific enzymes or protein-protein interactions crucial for cancer cell growth and survival. mdpi.com

Infectious Diseases: Developing agents that can combat drug-resistant bacteria or viruses by interacting with novel microbial targets. nih.gov

Immunomodulation: Creating compounds that can modulate the immune system, with applications in autoimmune diseases and cancer immunotherapy. soton.ac.uk

For instance, derivatives of the related 1-oxa-4,9-diazaspiro[5.5]undecane have been investigated as potent inhibitors of soluble epoxide hydrolase, indicating potential for treating chronic kidney disease. nih.gov Similarly, 3,9-diazaspiro[5.5]undecane-based compounds have been identified as antagonists for GABA-A receptors with immunomodulatory potential. soton.ac.uk These examples underscore the versatility of the diazaspiro[5.5]undecane core and suggest a broad scope for future biological investigation.

Integration of Advanced Biophysical Techniques for Ligand-Target Characterization

A deep understanding of how a ligand binds to its biological target is fundamental for rational drug design. Advanced biophysical techniques provide detailed insights into the thermodynamics, kinetics, and structural basis of these interactions. drugtargetreview.com The integration of these methods is crucial for the hit-to-lead optimization of this compound derivatives. nih.gov

A suite of biophysical tools can be employed to build a comprehensive picture of ligand-target engagement: nuvisan.comnih.gov

TechniqueInformation Provided
Surface Plasmon Resonance (SPR) Real-time analysis of binding kinetics (on- and off-rates) and affinity (Kd). diva-portal.org
Isothermal Titration Calorimetry (ITC) Provides a complete thermodynamic profile of the binding event, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS). mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Offers structural information about the ligand-target complex in solution and can identify the specific atoms involved in the interaction. nih.govmdpi.com
X-ray Crystallography Delivers high-resolution, atomic-level 3D structures of the ligand bound to its target protein, revealing precise binding modes. mdpi.com
Differential Scanning Fluorimetry (DSF) A thermal shift assay used to assess ligand binding by measuring changes in protein thermal stability upon complex formation. nih.gov
Microscale Thermophoresis (MST) Measures binding affinity in solution by detecting changes in molecular motion along a microscopic temperature gradient. nuvisan.com

By combining these techniques, researchers can obtain a holistic view of the structure-activity relationship (SAR), guiding the chemical modification of the this compound scaffold to enhance potency, selectivity, and other desirable drug-like properties. drugtargetreview.com

Application of Artificial Intelligence and Machine Learning in Diazaspiro[5.5]undecane Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govnovartis.com These computational approaches can be powerfully applied to the design and optimization of novel this compound analogs. springernature.comresearchgate.net

Key applications in this domain include:

Predictive Modeling: ML models, particularly deep neural networks, can be trained on existing chemical data to predict the biological activity, physicochemical properties, and potential toxicity of new, virtual compounds. nih.govacm.org This allows for the in silico screening of vast virtual libraries of diazaspiro[5.5]undecane derivatives to prioritize the most promising candidates for synthesis. mdpi.comnih.gov

Generative Design: AI algorithms can design entirely new molecules from scratch. springernature.com By providing the model with a set of desired properties (e.g., high affinity for a specific target, good solubility), generative models can propose novel this compound derivatives that are optimized for a particular therapeutic purpose. acm.org

Retrosynthesis Planning: AI tools can assist chemists by proposing viable and efficient synthetic routes for complex molecules. researchgate.net For a scaffold like this compound, this could significantly reduce the time and resources required to synthesize newly designed analogs.

The integration of AI and ML into the research workflow will enable a more rapid and focused exploration of the chemical space around the this compound core, leading to the faster identification of optimized lead compounds for a variety of diseases. mdpi.com

Q & A

Basic: What synthetic strategies are commonly used to prepare 2-Methyl-2,9-diazaspiro[5.5]undecane, and what are their limitations?

The synthesis of this compound often employs ring-closing metathesis (RCM) as a key step, which enables efficient spirocycle formation. For example, similar diazaspiro scaffolds (e.g., 1,9-diazaspiro[5.5]undecane) have been synthesized via RCM followed by hydrogenation to stabilize the spiro structure . Challenges include:

  • Rearrangement risks : Acyl group migration (e.g., 1-acyl to 9-acyl derivatives) during synthesis, requiring careful monitoring via NMR or LC-MS to confirm structural integrity .
  • Purification : Ruthenium catalyst residues from RCM may necessitate specialized cleanup protocols, such as filtration through silica gel or activated carbon .

Basic: How is the structural conformation of this compound validated experimentally?

X-ray crystallography is the gold standard for confirming spirocyclic conformation. For instance, studies on analogous compounds (e.g., 3-(4-(dimethylamino)benzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione) revealed precise bond angles and steric interactions critical for stability . Spectroscopic methods :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify methyl group placement and spiro junction symmetry.
  • IR/Raman : Detect vibrational modes associated with the diaza and spiro motifs .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives for multi-target ligand design?

SAR strategies focus on substituent engineering at key positions:

  • Position 2 (methyl group) : Retain steric bulk to enhance receptor binding while avoiding hERG channel inhibition, as observed in related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives .
  • Position 9 : Introduce heteroaryl groups (e.g., pyridyl) to improve σ1 receptor affinity and solubility, balancing lipophilicity (logP < 3) for CNS penetration .
  • Methodology : Use in vitro assays (e.g., radioligand binding for σ1/μ-opioid receptors) paired with molecular docking to prioritize analogs .

Advanced: What experimental approaches address metabolic instability in this compound derivatives?

  • In vitro metabolic assays : Incubate derivatives with liver microsomes (human/rat) to identify vulnerable sites (e.g., methyl oxidation). Compound 15 (a related spirocyclic derivative) showed stability due to reduced CYP3A4 susceptibility .
  • Structural modifications : Fluorination at metabolically labile positions (e.g., para to the spiro core) or introduction of electron-withdrawing groups (e.g., trifluoromethyl) to slow oxidative degradation .
  • Prodrug strategies : Mask reactive amines with cleavable groups (e.g., Boc-protected analogs) to enhance plasma stability .

Advanced: How do steric/electronic modifications influence the pharmacological profile of diazaspiro scaffolds?

  • Steric effects : Ortho-substituted halogens (Cl, F) on aryl rings improve σ1 receptor binding by ~20% but may increase hERG inhibition if bulk exceeds optimal thresholds .
  • Electronic effects : Electron-deficient substituents (e.g., nitro groups) enhance σ1 antagonism but reduce solubility. Balancing via logD optimization (target: 1–2) is critical .
  • Contradictions : While trifluoromethyl groups improve target affinity in some analogs, they may not universally mitigate hERG risks, necessitating patch-clamp assays for validation .

Basic: What analytical techniques quantify aqueous solubility of this compound derivatives?

  • Shake-flask method : Measure equilibrium solubility in PBS (pH 7.4) using HPLC-UV quantification. For example, spirocyclic thio-derivatives showed intrinsic solubility of ~0.073 g/L .
  • Thermodynamic modeling : Use Hansen solubility parameters to predict solvent compatibility for formulation .

Advanced: What computational tools predict the reactivity of this compound in polymerization or ring-opening reactions?

  • SAM1 calculations : Model acid-catalyzed ring-opening pathways, as applied to tetraoxaspiro[5.5]undecane derivatives. Activation energies (~25–40 kcal/mol) guide solvent and catalyst selection .
  • DFT studies : Analyze transition states for spirocycle stability under physiological conditions, critical for drug delivery systems .

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